(Z)-JIB-04

Jumonji histone demethylase Enzyme inhibition Isomer selectivity

(Z)-JIB-04 (NSC693627) is the Z‑configured geometric isomer of the pyridine hydrazone JIB‑04, and it is the stereochemically defined, epigenetically inactive form of the molecule. While the E‑isomer (JIB‑04, CAS 199596‑05‑9) acts as a pan‑selective inhibitor of Jumonji‑domain histone demethylases (JHDMs) with IC₅₀ values spanning 230–1100 nM , (Z)-JIB‑04 displays negligible activity in the same assays and is routinely employed as a negative control.

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 199596-24-2
Cat. No. B1672834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-JIB-04
CAS199596-24-2
SynonymsJIB-04 Z-isomer, NSC-693627;  NSC 693627;  NSC693627.
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17-
InChIKeyYHHFKWKMXWRVTJ-XLNRJJMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-JIB-04 (CAS 199596-24-2): The Inactive Z‑Isomer of a Pan‑Jumonji Histone Demethylase Inhibitor


(Z)-JIB-04 (NSC693627) is the Z‑configured geometric isomer of the pyridine hydrazone JIB‑04, and it is the stereochemically defined, epigenetically inactive form of the molecule. While the E‑isomer (JIB‑04, CAS 199596‑05‑9) acts as a pan‑selective inhibitor of Jumonji‑domain histone demethylases (JHDMs) with IC₅₀ values spanning 230–1100 nM [1], (Z)-JIB‑04 displays negligible activity in the same assays and is routinely employed as a negative control .

Why (Z)-JIB-04 Cannot Be Replaced by In‑Class Jumonji Inhibitors


Generic substitution within the Jumonji inhibitor class is precluded by the strict stereochemical dependence of the pharmacophore. JIB‑04 exists as separable E and Z isomers, and only the E‑isomer chelates the active‑site iron of Jumonji demethylases [1]. Attempting to replace (Z)-JIB‑04 with the active E‑isomer would confound negative‑control experiments, while substitution with structurally distinct inhibitors (e.g., GSK‑J1, SD70) introduces divergent selectivity profiles—GSK‑J1 is ~8.5‑fold selective for KDM5C over KDM5B, whereas JIB‑04 exhibits the opposite ~8‑fold preference [2]. The quantitative evidence below defines precisely why (Z)-JIB‑04 is irreplaceable as the stereoisomer‑matched negative control.

Quantitative Differentiation of (Z)-JIB-04 vs. JIB-04 (E‑Isomer) and Other Jumonji Inhibitors


Direct Head‑to‑Head: E‑Isomer Inhibits Jumonji Demethylases with Nanomolar IC₅₀; Z‑Isomer Is Inactive at 10 µM

JIB‑04 (E‑isomer) inhibits JARID1A (KDM5A) with an IC₅₀ of 230 ± 46 nM and JMJD2D (KDM4D) with an IC₅₀ of 290 nM, while JMJD3 (KDM6B) and JMJD2C (KDM4C) are more resistant (IC₅₀ ~855–1100 nM) [1]. In the same formaldehyde‑release assay, the Z‑isomer at 10 µM produces no detectable inhibition of JMJD2E, directly demonstrating that the Z‑configuration abolishes catalytic‑site engagement [2].

Jumonji histone demethylase Enzyme inhibition Isomer selectivity Epigenetics

Cancer‑Cell Viability: Z‑Isomer Is ~100‑Fold Less Potent Than E‑Isomer in LDR Carcinoma Cells

In LDR carcinoma cells, the E‑isomer potently inhibits cell viability, whereas the Z‑isomer is nearly 100‑fold less potent [1]. Across a larger panel, JIB‑04 (E‑isomer) achieves IC₅₀ values as low as 10 nM in lung and prostate cancer lines, while normal bronchial epithelial cells (HBECs) and prostate stromal cells show markedly reduced sensitivity . The Z‑isomer fails to reproduce this cancer‑selective cytotoxicity, confirming that the anticancer activity is entirely stereochemistry‑dependent.

Cancer cell viability LDR assay Isomer‑specific activity Oncology

Radiosensitization: JIB-04 (E‑Isomer) Sensitizes NSCLC to Ionizing Radiation; Z‑Isomer Behaves as DMSO

In clonogenic survival assays, JIB‑04 (E‑isomer) at 16–25 nM robustly sensitizes H1299 and A549 NSCLC cells to ionizing radiation (0–8 Gy), whereas the Z‑isomer yields survival curves indistinguishable from DMSO vehicle (2‑way ANOVA, p < 0.001 for DMSO or Z‑isomer vs. JIB‑04) [1]. This demonstrates that the radiosensitizing effect—attributed to impaired H3K4me3 dynamics at DNA double‑strand breaks—is completely absent in the Z‑isomer [1].

Radiosensitization Non‑small cell lung cancer Clonogenic survival DNA damage repair

Transcriptional Modulation: E‑Isomer Alters Gene Expression in Cancer Cells; Z‑Isomer Produces No Significant Transcriptional Changes

Microarray analysis of H358 NSCLC cells treated with 500 nM E‑isomer for 24 h revealed upregulation of anti‑growth genes and downregulation of pro‑growth genes, with ~20 genes significantly modulated. In contrast, 500 nM Z‑isomer produced no significant transcriptional changes, yielding profiles comparable to DMSO controls [1]. This stereochemistry‑dependent transcriptional modulation is further validated in patient‑matched cancer vs. normal cell pairs, where E‑isomer selectively alters transcription only in cancer cells [2].

Transcriptional profiling Microarray Epigenetic gene regulation Negative control

Selectivity Profile: JIB-04 Spares TET1, PHD2, and LSD1; Z‑Isomer Is Similarly Inert Against Off‑Target Hydroxylases

JIB‑04 (E‑isomer) does not inhibit the mechanistically related α‑ketoglutarate‑dependent hydroxylases TET1 (IC₅₀ >6 µM, predicted ~9 µM) or HIF prolyl hydroxylase PHD2, nor the flavin‑dependent amine oxidase LSD1 (KDM1A), establishing a selectivity window of >26‑fold over Jumonji demethylases [1]. The Z‑isomer is equally inert against these off‑targets, confirming that the scaffold itself does not possess non‑specific iron‑chelating or hydroxylase‑inhibitory activity [1].

Selectivity profiling α‑ketoglutarate‑dependent hydroxylases TET1 PHD2 LSD1

Optimal Application Scenarios for (Z)-JIB-04 (CAS 199596-24-2) in Epigenetic Research


Stereoisomer‑Matched Negative Control in JIB‑04‑Based Jumonji Demethylase Inhibition Assays

When using JIB‑04 (E‑isomer) to inhibit JARID1A, JMJD2, or JMJD3 subfamily demethylases in vitro, (Z)-JIB-04 must be included at the same concentration (typically 0.1–10 µM) to confirm that loss of demethylase activity is due to stereospecific catalytic‑site engagement rather than non‑specific protein aggregation or assay interference [1].

Negative Control for JIB‑04‑Mediated Cancer‑Cell Cytotoxicity and Radiosensitization Experiments

In clonogenic survival, MTS viability, and apoptosis assays on H358, A549, H1299, or LDR carcinoma cell lines, (Z)-JIB-04 serves as the essential inactive comparator. Researchers should treat parallel wells with (Z)-JIB-04 at doses matching the E‑isomer IC₅₀ (10–250 nM) to verify that cytotoxicity is on‑target. The near‑100‑fold potency deficit of the Z‑isomer provides a built‑in validation metric [2].

Transcriptomic and Epigenomic Control for RNA‑seq, ChIP‑seq, and Microarray Studies

For gene‑expression profiling or chromatin immunoprecipitation experiments in H358, HCC4017, or patient‑matched normal/cancer pairs, (Z)-JIB-04 at 500 nM for 4–24 h should be used as the negative control to ensure that transcriptional and histone‑modification changes observed with E‑isomer are attributable to Jumonji inhibition and not off‑target transcriptional effects of the hydrazone scaffold [3].

Isomer‑Specificity Validation in High‑Throughput Epigenetic Drug Screening

In chemical biology screening campaigns targeting Jumonji demethylases, (Z)-JIB-04 can be deployed as a stereochemistry‑matched inactive reference compound to validate assay robustness and to define the active‑isomer specificity window. Its commercial availability from multiple vendors (MedChemExpress, Sigma‑Aldrich, GLPBio) with purity ≥98% (HPLC) ensures batch‑to‑batch reproducibility for screening workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-JIB-04

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.